

# Spectral Data Analysis of Hex-3-enyl Benzoate: A Technical Guide

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## Compound of Interest

Compound Name: Hex-3-enyl benzoate

Cat. No.: B3056544

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This in-depth technical guide provides a comprehensive overview of the spectral data for **Hex-3-enyl benzoate**, a compound of interest in various fields of chemical research. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual workflow for spectral analysis.

## Core Spectral Data

The following sections provide a detailed breakdown of the NMR, IR, and MS spectral data for **(Z)-Hex-3-enyl benzoate** (cis isomer), the more commonly reported isomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.05 - 8.02	m	2H, Ar-H	
7.58 - 7.54	m	1H, Ar-H	
7.47 - 7.43	m	2H, Ar-H	
5.60 - 5.51	m	1H, =CH	
5.43 - 5.35	m	1H, =CH	
4.31	t	6.8	2H, -O-CH <sub>2</sub> -
2.50	q	6.8	2H, -CH <sub>2</sub> -CH=
2.10	p	7.4	2H, -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.98	t	7.4	3H, -CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
166.6	C=O (Ester)
135.2	Ar-C
132.8	Ar-CH
130.5	Ar-C (Quaternary)
129.5	Ar-CH
128.3	Ar-CH
123.9	=CH
64.3	-O-CH <sub>2</sub> -
28.2	-CH <sub>2</sub> -CH=
20.7	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
14.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Description
3065-3030	C-H stretch (Aromatic)
2965-2875	C-H stretch (Aliphatic)
1720	C=O stretch (Ester)
1600, 1450	C=C stretch (Aromatic ring)
1270	C-O stretch (Ester)
710	C-H bend (Aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

$m/z$	Relative Intensity (%)	Assignment
204	5	$[M]^+$ (Molecular Ion)
122	10	$[C_7H_5O_2]^+$
105	100	$[C_7H_5O]^+$ (Benzoyl cation)
82	45	$[C_6H_{10}]^+$
77	30	$[C_6H_5]^+$ (Phenyl cation)
67	25	$[C_5H_7]^+$
55	20	$[C_4H_7]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

### NMR Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Hex-3-enyl benzoate** was dissolved in 0.5-0.7 mL of deuterated chloroform ( $CDCl_3$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- **Instrumentation:**  $^1H$  and  $^{13}C$  NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **$^1H$  NMR Acquisition:** The  $^1H$  NMR spectrum was acquired using a standard pulse sequence. A spectral width of 16 ppm was used, with a relaxation delay of 1 second and 16 scans.
- **$^{13}C$  NMR Acquisition:** The  $^{13}C$  NMR spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm was used, with a relaxation delay of 2 seconds and 1024 scans.

- **Data Processing:** The acquired free induction decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal.

## IR Spectroscopy

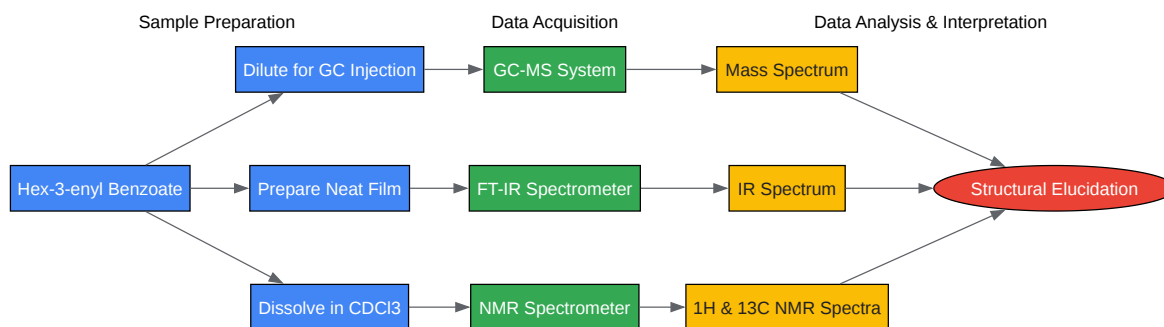
- **Sample Preparation:** A thin film of neat **Hex-3-enyl benzoate** was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.
- **Instrumentation:** The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- **Data Acquisition:** The spectrum was acquired in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum. The data was processed using the spectrometer's software.

## Mass Spectrometry

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column. A small amount of **Hex-3-enyl benzoate** was dissolved in dichloromethane and injected into the GC.
- **Instrumentation:** A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.
- **Ionization:** Electron ionization (EI) was used with an electron energy of 70 eV.
- **Mass Analysis:** The mass analyzer was scanned over a mass range of  $m/z$  40-400.
- **Data Analysis:** The mass spectrum of the GC peak corresponding to **Hex-3-enyl benzoate** was analyzed to identify the molecular ion and major fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **Hex-3-enyl benzoate**.



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**Caption:** Workflow for Spectral Data Acquisition and Analysis.

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